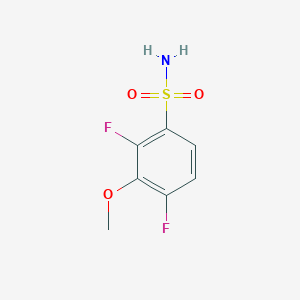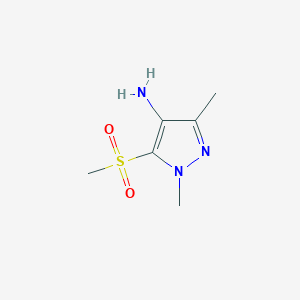![molecular formula C6H12N2 B13467620 2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)
2,5-Diazabicyclo[4.1.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[4.1.1]octane is a bicyclic organic compound with the molecular formula C6H12N2. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions. This compound is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework, making it a versatile and valuable compound in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[4.1.1]octane can be synthesized through several methods. One common approach involves the cyclization of 1-(2-bromoethyl)piperazine or 1-(2-chloroethyl)piperazine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is preferred due to its efficiency and scalability. The reaction is conducted at high temperatures, typically around 200-300°C, in the presence of a suitable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diazabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of various polymers and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 2,5-Diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms are highly nucleophilic, allowing it to facilitate various chemical reactions by donating electron pairs to electrophilic centers. This property makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: Another bicyclic amine with a similar structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness
2,5-Diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure, which provides distinct nucleophilic properties. This makes it particularly effective as a catalyst in certain reactions where other similar compounds may not perform as well .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-3-5(4-6)7-1/h5-8H,1-4H2 |
InChI-Schlüssel |
SSDNNHBUXDMVJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2CC(C2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



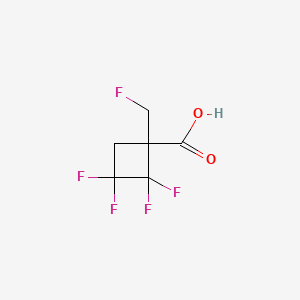


![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
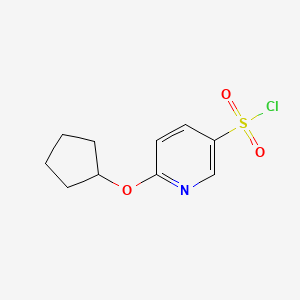
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
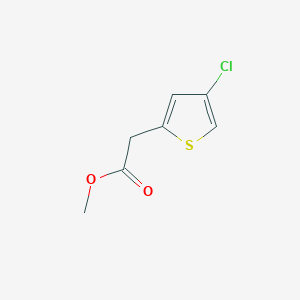
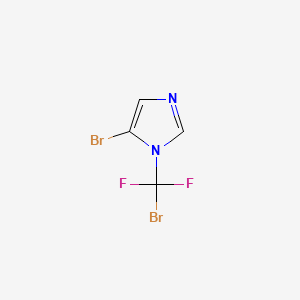
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)

